(S)-4-(1-Aminoethyl)benzonitrile hydrochloride
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Overview
Description
“(S)-4-(1-Aminoethyl)benzonitrile hydrochloride” is a chemical compound with the CAS Number: 36244-70-9. It has a molecular weight of 146.19 and its IUPAC name is 4-[(1S)-1-aminoethyl]benzonitrile . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “(S)-4-(1-Aminoethyl)benzonitrile hydrochloride” is 1S/C9H10N2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,11H2,1H3/t7-/m0/s1 . The InChI key is CANLULJYEHSQFU-ZETCQYMHSA-N .Scientific Research Applications
Cancer Research
- Iron(II)-Cyclopentadienyl Compounds with (S)-4-(1-Aminoethyl)benzonitrile : A study synthesized a family of Iron(II)-Cyclopentadienyl compounds, including variants with 4-aminobenzonitrile, showing strong activity against colorectal and triple-negative breast cancer cells. These compounds exhibit low micromolar IC50 values in breast and colorectal cancer-derived cell lines, indicating potential as cancer therapeutics (Pilon et al., 2020).
Synthesis of Amino-Quinazolines
- Method for Synthesis of Amino-Quinazolines Using 2-Amino-benzonitrile : A method was developed where 2-amino-benzonitrile reacts with various agents to form hydrochlorides of intermediates. These intermediates lead to the synthesis of 4-substituted amino-quinazolines, important in medicinal chemistry (Meng, 2012).
Corrosion Inhibition
- Benzonitrile Derivatives as Corrosion Inhibitors : Benzonitrile derivatives were synthesized and evaluated as corrosion inhibitors for mild steel in acidic conditions. The study indicates that these compounds, including 4-(isopentylamino)-3-nitrobenzonitrile, are excellent corrosion inhibitors, suggesting applications in material science and engineering (Chaouiki et al., 2018).
Antimicrobial Activity
- Antimicrobial Properties of Benzonitrile Derivatives : Research on the synthesis of 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one [2, 1-b]-furan and its derivatives, starting from benzonitrile, showed promising antibacterial and antifungal activities. This positions such compounds as potential candidates for pharmaceutical applications (Kumar et al., 2022).
Safety And Hazards
properties
IUPAC Name |
4-[(1S)-1-aminoethyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5,7H,11H2,1H3;1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLPYAMQKGFHBF-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C#N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704275 |
Source
|
Record name | 4-[(1S)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(1-Aminoethyl)benzonitrile hydrochloride | |
CAS RN |
911372-80-0 |
Source
|
Record name | 4-[(1S)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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